4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine
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Overview
Description
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.357 g/mol . It is characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a 2,5-dimethoxyphenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy groups on the phenyl ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenylsulfonyl)morpholine: Similar structure but lacks the methyl group on the morpholine ring.
4-(N-(2,5-Dimethoxyphenyl)carbamoyl)morpholine: Contains a carbamoyl group instead of a sulfonyl group.
Uniqueness
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine is unique due to the presence of both the sulfonyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to similar compounds.
Properties
CAS No. |
1197490-20-2 |
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Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2-methylmorpholine |
InChI |
InChI=1S/C13H19NO5S/c1-10-9-14(6-7-19-10)20(15,16)13-8-11(17-2)4-5-12(13)18-3/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
PMQPSDIVFRWGSR-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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